molecular formula C22H22ClN3O2S B2511715 N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393831-18-0

N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Katalognummer: B2511715
CAS-Nummer: 393831-18-0
Molekulargewicht: 427.95
InChI-Schlüssel: MUWWQATZDCWMRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2-chlorophenyl group at the carbothioamide nitrogen and a 2,5-dimethoxyphenyl group at the 1-position. The 2-chloro and 2,5-dimethoxy substituents likely influence its electronic properties, solubility, and binding affinity compared to other derivatives.

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-27-15-9-10-20(28-2)16(14-15)21-19-8-5-11-25(19)12-13-26(21)22(29)24-18-7-4-3-6-17(18)23/h3-11,14,21H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWWQATZDCWMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and related case studies, emphasizing its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 363.87 g/mol. Its structure features a pyrrolo-pyrazine core with substituents that may enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including those similar to the compound . For example, derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus have been reported . The inhibition of biofilm formation further underscores the relevance of these compounds in treating bacterial infections.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 100.25Staphylococcus epidermidis
N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamideTBDTBD

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. They have shown significant activity against various cancer cell lines by inhibiting key enzymes involved in tumor progression. For instance, some derivatives have been identified as potent inhibitors of BRAF(V600E) and EGFR kinases, which are critical in cancer signaling pathways .

Case Study: Antitumor Activity
In a recent study involving a series of pyrazole derivatives, several compounds demonstrated effective inhibition of tumor cell proliferation in vitro. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .

The proposed mechanisms for the biological activities of this class of compounds include:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors (e.g., kinase inhibitors), which disrupt critical signaling pathways in cancer cells.
  • Biofilm Disruption : The ability to inhibit biofilm formation is crucial for antimicrobial efficacy, particularly against pathogenic bacteria resistant to conventional antibiotics.

Synthesis and Derivatives

The synthesis of N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions that include cyclization and functional group modifications. Variations in substituents can lead to significant changes in biological activity.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Recent studies have indicated that derivatives of pyrrolo-pyrazines exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, compounds similar to N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide have shown promising results in inhibiting bacterial growth.

Case Study:

A study synthesized several derivatives based on the pyrrolo[1,2-a]pyrazine scaffold. The findings demonstrated that specific substitutions at the phenyl moieties enhanced activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most effective compounds .

Neurological Applications

The compound has also been studied for its interaction with N-methyl-D-aspartate receptors (NMDARs), which play a critical role in synaptic plasticity and memory function. Modulators targeting these receptors are being explored for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study:

Research focusing on NMDAR modulation found that the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core of this compound acts as a selective positive allosteric modulator for NMDAR subtypes GluN2C/D. This modulation enhances receptor response without direct activation, suggesting a novel therapeutic approach .

Cancer Therapeutics

The structural analogs of N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide have been investigated for their potential as inhibitors of mutant Isocitrate Dehydrogenase 1 (IDH1), which is implicated in various cancers. While this specific compound has not been directly tested for IDH inhibition, its structural similarities to known inhibitors suggest potential applications in oncology research .

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00Mycobacterium tuberculosis
Compound C--NMDAR (GluN2C/D)

Structural Modifications and Their Effects

The following table outlines the effects of structural modifications on biological activity:

Modification TypeEffect on Activity
Substitution at Phenyl MoietyEnhanced anti-tubercular efficacy
Changes in Core StructureImproved lipophilicity and solubility

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-carbothioamides, where substituent variations on the phenyl rings and core structure dictate pharmacological and physicochemical properties. Key analogues include:

Compound Name Substituents (Position) Molecular Weight Key Findings Source
KM-26 1-(3,4-dimethoxyphenyl), N-(3-methoxyphenyl) ~454.5 g/mol Autotaxin inhibitor (IC50 = 5.6–7.4 μM); competitive binding mode. Demonstrates substituent position sensitivity (3,4-dimethoxy vs. 2,5-dimethoxy).
N-(2,6-diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 1-(4-pyridinyl), N-(2,6-diethylphenyl) ~420.5 g/mol Structural data available; no explicit activity reported. Pyridinyl group may enhance solubility vs. methoxy substituents.
N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 1-(3,4,5-trimethoxyphenyl), N-(2,5-dimethoxyphenyl) ~495.5 g/mol High methoxy substitution may improve membrane permeability but reduce selectivity due to steric bulk.
1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1-(2,5-dimethoxyphenyl), N-(4-fluorophenyl) ~436.4 g/mol Carboxamide variant; fluorine’s electronegativity may alter binding vs. chlorine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.